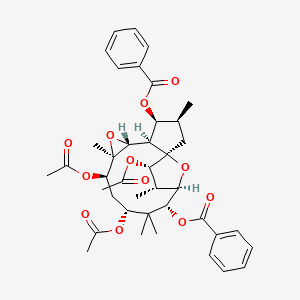![molecular formula C22H19Cl2N5O2 B1139475 2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one CAS No. 212391-58-7](/img/structure/B1139475.png)
2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one
Descripción general
Descripción
The compound “2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one” belongs to the category of Pyridopyrimidines . Its IUPAC name is “2-{[4-(2-aminoethoxy)phenyl]amino}-6-(2,6-dichlorophenyl)-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” and it has a molecular formula of C22H19Cl2N5O2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H19Cl2N5O2 . The structure includes a pyrido[2,3-d]pyrimidin-7-one core, with various substituents including a 2-aminoethoxy group, an anilino group, a 2,6-dichlorophenyl group, and a methyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.33 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Aplicaciones Científicas De Investigación
Antihypertensive Activity
A study conducted by Bennett et al. (1981) explored the antihypertensive properties of derivatives of pyrido[2,3-d]pyrimidin-7-amine, including compounds structurally related to the mentioned compound. They found that certain derivatives, such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, exhibited significant antihypertensive effects in spontaneously hypertensive rats (Bennett, L., Blankley, C. J., Fleming, R. W., Smith, R., & Tessman, D., 1981).
Tyrosine Kinase Inhibitory Activity
Boschelli et al. (1998) identified a compound with a similar structure as a potent inhibitor of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. This study highlights the compound's potential in targeting these kinases, which are critical in various cellular processes (Boschelli, D., Wu, Z., Klutchko, S., Showalter, H. D., Hamby, J. M., Lu, G., Major, T., Dahring, T., Batley, B., Panek, R., Keiser, J., Hartl, B., Kraker, A., Klohs, W., Roberts, B. J., Patmore, S., Elliott, W., & Steinkampf, R., 1998).
Antimicrobial Activity
Fayed et al. (2014) synthesized derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, closely related to the compound , and evaluated their antimicrobial properties. This research suggests the potential of these compounds as antimicrobial agents, showing efficacy against various pathogens (Fayed, A. A., Amr, A. E., Al-Omar, M. A., & Mostafa, E. E., 2014).
Inhibitory Properties against Kinases
Palmer et al. (2005) investigated 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, structurally similar to the compound of interest, for their inhibition of c-Src and G2/M checkpoint kinase Wee1. This study highlights the compound's relevance in cancer research and potential therapeutic applications (Palmer, B., Smaill, J., Rewcastle, G., Dobrusin, E., Kraker, A., Moore, C. W., Steinkampf, R., & Denny, W., 2005).
Antitumor Agents
Gangjee et al. (1999) synthesized 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines as potential antitumor agents, indicating the relevance of the chemical structure in developing new cancer therapies (Gangjee, A., Adair, O., & Queener, S., 1999).
Propiedades
IUPAC Name |
2-[4-(2-aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N5O2/c1-29-20-13(11-16(21(29)30)19-17(23)3-2-4-18(19)24)12-26-22(28-20)27-14-5-7-15(8-6-14)31-10-9-25/h2-8,11-12H,9-10,25H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXZESONWXTISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

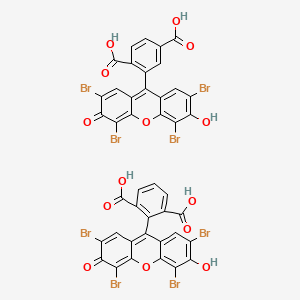
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

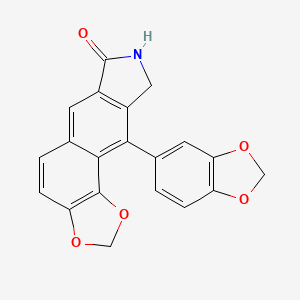
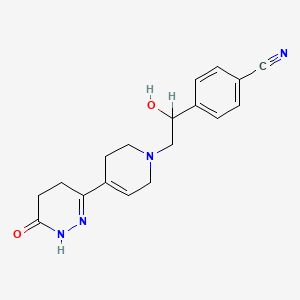
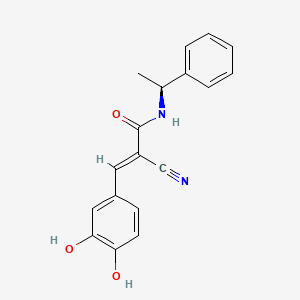
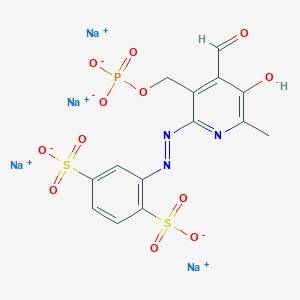
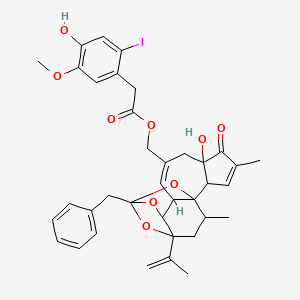
![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)

